Carbonic Anhydrase Inhibition: Structural Class Activity vs. Unreported Target Compound Data
CRITICAL NOTE: A direct head-to-head comparison or any quantitative bioactivity data specific to CAS 886894-16-2 is absent from the published scientific literature. The ZINC database explicitly confirms 'no known activity for this compound' [1]. As a supporting class-level inference, the benzenesulfonamide-1,3,4-oxadiazole series it belongs to is a validated class of human carbonic anhydrase (hCA) inhibitors. In a 2021 study of 19 analogs, compounds with the same core scaffold achieved Ki values as low as 15.4 nM against hCA XIII and 75.8 nM against hCA I, demonstrating the scaffold's potential when appropriately substituted [2]. The unique 4-fluorobenzenesulfonamido substitution pattern of CAS 886894-16-2 remains uncharacterized in this context.
| Evidence Dimension | hCA XIII Inhibition (Ki) |
|---|---|
| Target Compound Data | No data available for CAS 886894-16-2 |
| Comparator Or Baseline | Analog 6e from the same chemical class: Ki = 15.4 nM against hCA XIII; Acetazolamide (standard drug): Ki = 17.0 nM |
| Quantified Difference | Cannot be calculated for target compound; analog 6e is 1.1-fold more potent than acetazolamide |
| Conditions | In vitro stopped-flow CO2 hydration assay using recombinant human CA isoforms |
Why This Matters
This identifies a critical data gap for procurement; if potent hCA inhibition is required, the specific activity of CAS 886894-16-2 must be validated before use, as class-level inference cannot guarantee performance.
- [1] ZINC15 database entry for ZINC12557069. 3-(4-fluorobenzenesulfonamido)-N-(5-phenyl-1,3,4-oxadiazol-2-yl)benzamide. View Source
- [2] Swain B., Abhay, Singh P., Angeli A., Aashritha K., Nagesh N., Supuran C.T., Arifuddin M. 3-Functionalised benzenesulphonamide based 1,3,4-oxadiazoles as selective carbonic anhydrase XIII inhibitors: Design, synthesis and biological evaluation. Bioorg Med Chem Lett. 2021;37:127856. View Source
